![molecular formula C9H11NO3 B2514711 N-hydroxy-3-phenoxypropanamide CAS No. 1016863-79-8](/img/structure/B2514711.png)
N-hydroxy-3-phenoxypropanamide
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Overview
Description
“N-hydroxy-3-phenoxypropanamide” is an organic compound with the molecular formula C9H11NO3 . It has an average mass of 165.189 Da and a monoisotopic mass of 165.078979 Da .
Synthesis Analysis
A novel route for the preparation of 2H-1,4- benzoxazin-3 (4H)one and 1,5 benzoxazepinones involves the intramolecular cyclization of N-hydroxy 2-phenoxyacetamide and N-hydroxy -3 phenoxypropanamide using PPA and Lewis acid . Other methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “N-hydroxy-3-phenoxypropanamide” can be represented by the InChI string: InChI=1S/C9H11NO3/c11-9(10-12)6-7-13-8-4-2-1-3-5-8/h1-5,12H,6-7H2,(H,10,11) .Chemical Reactions Analysis
The chemical reactions involving “N-hydroxy-3-phenoxypropanamide” are not well-documented in the literature .Physical And Chemical Properties Analysis
“N-hydroxy-3-phenoxypropanamide” has a density of 1.2±0.1 g/cm3, a molar refractivity of 45.6±0.3 cm3, and a molar volume of 142.2±3.0 cm3 . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 3 freely rotating bonds . Its polar surface area is 49 Å2, and its polarizability is 18.1±0.5 10-24 cm3 .Scientific Research Applications
Synthesis of 2H-1,4- Benzoxazin-3(4H)one
“N-hydroxy-3-phenoxypropanamide” can be used in the preparation of 2H-1,4- benzoxazin-3(4H)one . This compound is a heterocyclic compound that is present in many pharmaceuticals .
Synthesis of 1,5 Benzoxazepinones
Another application of “N-hydroxy-3-phenoxypropanamide” is in the synthesis of 1,5 benzoxazepinones . These compounds are also used in the pharmaceutical industry .
Intramolecular Cyclization
“N-hydroxy-3-phenoxypropanamide” can undergo intramolecular cyclization . This reaction is useful in the synthesis of various cyclic compounds .
Use in Pharmaceutical Industry
As mentioned earlier, the presence of 2H-benzo-1,4-oxazin-3-[4H]-one moiety in many compounds of the pharmaceutical industry stimulates the interest in this reaction .
Use in Lewis Acid Reactions
“N-hydroxy-3-phenoxypropanamide” can react with Lewis acids . This makes it useful in various chemical reactions that require a Lewis acid .
Use in PPA Reactions
“N-hydroxy-3-phenoxypropanamide” can also react with polyphosphoric acid (PPA) . This makes it useful in various chemical reactions that require PPA .
Mechanism of Action
Mode of Action
N-hydroxy-3-phenoxypropanamide undergoes intramolecular cyclization . This process involves the formation of a cyclic structure through the reaction of the compound with itself, leading to the creation of new compounds such as 2H-1,4-benzoxazin-3(4H)one and 1,5-benzoxazepinones .
Result of Action
The result of N-hydroxy-3-phenoxypropanamide’s action is the formation of new compounds such as 2H-1,4-benzoxazin-3(4H)one and 1,5-benzoxazepinones through intramolecular cyclization
Safety and Hazards
The safety data sheet for “N-hydroxy-3-phenoxypropanamide” indicates that it may cause skin irritation and serious eye irritation . Precautionary measures include washing hands and face thoroughly after handling, wearing protective gloves and eye protection, and seeking medical advice or attention if skin or eye irritation occurs .
properties
IUPAC Name |
N-hydroxy-3-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c11-9(10-12)6-7-13-8-4-2-1-3-5-8/h1-5,12H,6-7H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTLMVTWTWJSJBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCC(=O)NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-hydroxy-3-phenoxypropanamide |
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